molecular formula C7H10N6 B1277519 9H-Purine-9-ethanamine, 6-amino- CAS No. 40293-19-4

9H-Purine-9-ethanamine, 6-amino-

Cat. No.: B1277519
CAS No.: 40293-19-4
M. Wt: 178.2 g/mol
InChI Key: WWGYBDUMTIQRLK-UHFFFAOYSA-N
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Description

9H-Purine-9-ethanamine, 6-amino- is a useful research compound. Its molecular formula is C7H10N6 and its molecular weight is 178.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Purine-9-ethanamine, 6-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine-9-ethanamine, 6-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Facile Synthesis Approaches: A high-yielding synthesis method for 6-cyano-9-substituted-9H-purines was developed, showcasing a one-step process with triethyl orthoformate or triethyl orthopropionate, leading to various derivatives (Al‐Azmi et al., 2001).
  • Diverse Synthetic Routes: Multiple pathways to synthesize 9-(2-fluorobenzyl)-6-methylamino-9H-purine were reported, including methods like methylamination, alkylation, and Dimroth rearrangement, highlighting the versatility in synthesizing such compounds (Kelley & McLean, 1986).

Biological Applications and Studies

  • Exploring Anticancer Potential: Synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines was undertaken to investigate their potential anticancer activity, focusing on reversible or irreversible enzymatic binding (Temple et al., 1975).
  • Cobalt(III) Complexes Study: Research into cobalt(III) complexes with purine-6-thione derivatives provided insights into coordination chemistry and potential applications in material science or biochemistry (Yamanari et al., 1996).
  • Purine Derivatives for Plant Growth Regulation: A study synthesized various purine derivatives, exploring their potential as plant-growth regulators, indicating applications in agriculture and horticulture (El-Bayouki et al., 2013).
  • Antibacterial Evaluation: Investigation into 1,2,4-Triazole compounds containing purine moiety revealed potential antibacterial properties, suggesting applications in developing new antimicrobial agents (Govori, 2017).

Safety and Hazards

Safety information for a similar compound, 9-Propyl-9H-purin-6-amine, includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Mechanism of Action

Target of Action

Similar compounds such as tyramine and dopamine, which also contain an aminoethyl group, interact with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, attention, and motor control.

Mode of Action

This interaction could potentially alter the conformation of the receptor, influencing the transmission of nerve impulses .

Biochemical Pathways

Related compounds like tyramine and dopamine are involved in various biochemical pathways, including the synthesis and degradation of neurotransmitters . These pathways have downstream effects on neuronal communication and various physiological processes.

Pharmacokinetics

Similar compounds like etamicastat show linear pharmacokinetics, with systemic exposure increasing in a dose-proportional manner . The bioavailability of such compounds can be influenced by factors like the rate of absorption, presence of metabolic enzymes, and binding to plasma proteins .

Result of Action

Related compounds like dopamine are known to have significant effects on mood, attention, and motor control by modulating neurotransmission .

Action Environment

The action, efficacy, and stability of 9-(2-aminoethyl)-9H-purin-6-amine can be influenced by various environmental factors. These may include the pH of the environment, presence of competing substrates or inhibitors, and the expression levels of target receptors and metabolic enzymes .

Properties

IUPAC Name

9-(2-aminoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYBDUMTIQRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193300
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40293-19-4
Record name 9H-Purine-9-ethanamine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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